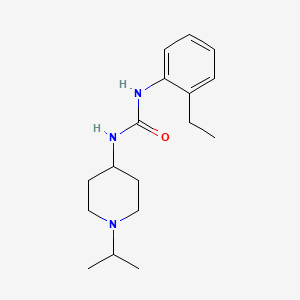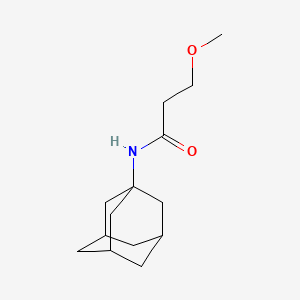
5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione is a synthetic compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as SORAFENIB, a drug that has been approved by the Food and Drug Administration (FDA) for the treatment of liver, kidney, and thyroid cancer.
作用機序
The mechanism of action of 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione involves the inhibition of several signaling pathways that are involved in cancer progression and angiogenesis. This compound targets the RAF/MEK/ERK signaling pathway, which is a key pathway that regulates cell proliferation and survival. In addition, it inhibits the VEGFR and PDGFR signaling pathways, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione have been extensively studied in vitro and in vivo. This compound has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion in cancer cells. It also inhibits angiogenesis by suppressing the production of pro-angiogenic factors and promoting the secretion of anti-angiogenic factors. In addition, it has been reported to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione in lab experiments is its specificity towards cancer cells and angiogenesis. This compound has been shown to selectively target cancer cells and inhibit angiogenesis, without affecting normal cells. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs and derivatives of this compound, which could have improved pharmacological properties and efficacy. In addition, the combination of this compound with other anticancer agents could be explored to enhance its therapeutic potential. Furthermore, the investigation of the immunomodulatory properties of this compound could lead to the development of new treatments for inflammatory diseases.
Conclusion:
In conclusion, 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione is a synthetic compound that has shown promising results in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of several signaling pathways that are involved in cancer progression and angiogenesis. This compound has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. There are several future directions for the research and development of this compound, which could lead to the development of new treatments for cancer and inflammatory diseases.
合成法
The synthesis of 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione involves the condensation of 4-ethoxybenzaldehyde with 5-chloro-1H-indole-2,3-dione in the presence of a base. The resulting product is then purified by recrystallization to obtain a white crystalline powder. This synthesis method has been reported in several studies and has been optimized to improve the yield and purity of the compound.
科学的研究の応用
5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor, anti-angiogenic, and anti-proliferative activities, making it a promising candidate for the treatment of various types of cancer. In addition, this compound has been reported to have anti-inflammatory, antioxidant, and immunomodulatory properties, which could be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
5-chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-2-22-13-6-3-11(4-7-13)10-19-15-8-5-12(18)9-14(15)16(20)17(19)21/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNCKDGZZDUUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-furyl)-1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5293890.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 4-chlorobenzoate](/img/structure/B5293905.png)

![{2,6-dichloro-4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5293924.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![1-methyl-4-{5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5293940.png)
![2-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]cyclopentanone](/img/structure/B5293944.png)
![2-(2-furyl)-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5293947.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)
![methyl 4-[(3-{4-[(5-methyl-3-isoxazolyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5293969.png)

![6-({(2S,5R)-5-[(4-acetylpiperazin-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyridine-2-carbonitrile](/img/structure/B5293981.png)